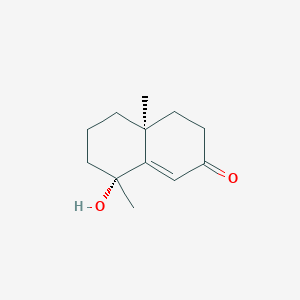

4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4aS,8R)-8-hydroxy-4a,8-dimethyl-4,5,6,7-tetrahydro-3H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-11-5-3-6-12(2,14)10(11)8-9(13)4-7-11/h8,14H,3-7H2,1-2H3/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTFVDVHOJMAJY-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1=CC(=O)CC2)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@](C1=CC(=O)CC2)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one: A Technical Overview of its Natural Source

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one is a sesquiterpenoid compound of interest within the scientific community. This technical guide provides a comprehensive overview of its primary natural source, available data on its isolation, and a discussion on the current state of knowledge regarding its biological activity. This document is intended to serve as a resource for researchers and professionals in drug development and natural product chemistry.

Natural Source

The sole identified natural source of this compound is the root of Euphorbia fischeriana Steud.[1], a perennial herbaceous plant belonging to the Euphorbiaceae family. This plant is primarily distributed in northeastern mainland China and has a history of use in traditional Chinese medicine for various ailments.[2] While the roots of E. fischeriana are a rich source of various secondary metabolites, particularly diterpenoids, the presence of the sesquiterpenoid this compound has been confirmed.[1]

Quantitative Data

A thorough review of the existing scientific literature reveals a significant gap in quantitative data regarding the isolation of this compound from Euphorbia fischeriana. At present, there are no published studies that provide specific yields or concentration ranges of this compound from its natural source. The majority of phytochemical investigations into E. fischeriana have focused on the more abundant and biologically active diterpenoids.

Table 1: Quantitative Data for this compound from Euphorbia fischeriana

| Compound | Plant Part | Extraction Method | Yield (% w/w) | Reference |

| This compound | Root | Not specified in literature | Data not available | N/A |

Experimental Protocols

Detailed experimental protocols for the specific isolation and purification of this compound are not available in the current body of scientific literature. However, general methodologies for the extraction and separation of chemical constituents from the roots of Euphorbia fischeriana have been described in various studies focusing on other compound classes, such as diterpenoids. These protocols typically involve the following steps:

-

Drying and Pulverization : The collected roots of E. fischeriana are dried and ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction : The powdered root material is typically extracted with organic solvents. Common solvents used include ethanol, methanol, ethyl acetate, and petroleum ether.[3] The choice of solvent can influence the profile of extracted compounds.

-

Fractionation : The crude extract is often subjected to liquid-liquid partitioning with immiscible solvents of varying polarities (e.g., n-hexane, chloroform, ethyl acetate, n-butanol) to separate compounds based on their polarity.

-

Chromatographic Purification : The resulting fractions are further purified using a combination of chromatographic techniques. These commonly include:

-

Silica Gel Column Chromatography : A widely used method for the separation of compounds based on polarity.[3]

-

Sephadex LH-20 Column Chromatography : Often used for the separation of small organic molecules.

-

Preparative High-Performance Liquid Chromatography (HPLC) : A high-resolution technique used for the final purification of individual compounds.

-

The following diagram illustrates a generalized workflow for the isolation of chemical constituents from Euphorbia fischeriana roots, which could be adapted for the targeted isolation of this compound.

Caption: Generalized workflow for the isolation of compounds from E. fischeriana.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published research on the biological activities and potential signaling pathway interactions of this compound. While numerous studies have investigated the pharmacological properties of other compounds isolated from Euphorbia fischeriana, particularly the cytotoxic and anti-tumor effects of its diterpenoids, this specific sesquiterpenoid has not been the subject of such investigations.[4][5][6][7][8]

Due to the lack of available data on its biological targets and mechanism of action, it is not possible to construct a diagram of any associated signaling pathways at this time.

Conclusion and Future Directions

This compound is a known natural product isolated from the roots of Euphorbia fischeriana. However, there is a significant lack of information regarding its abundance in the plant, optimized isolation protocols, and its biological activities. Future research should focus on:

-

Quantitative analysis to determine the yield of this compound from E. fischeriana.

-

Development of a targeted isolation protocol to obtain sufficient quantities for biological screening.

-

Comprehensive biological evaluation to elucidate its pharmacological properties and potential therapeutic applications. This should include screening for activities such as cytotoxicity, anti-inflammatory, and antimicrobial effects.

-

Mechanism of action studies to identify its molecular targets and signaling pathways, should any significant biological activity be discovered.

Addressing these research gaps will be crucial in determining the potential of this compound as a lead compound for drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structural Diversity and Biological Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Studies on chemical constituents from Euphorbia fischeriana Steud] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Euphonoids A-G, cytotoxic diterpenoids from Euphorbia fischeriana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic Diterpenoids from Euphorbia fischeriana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ent-Abietane Diterpenoids from Euphorbia fischeriana and Their Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Three new diterpenoids from the roots of Euphorbia fischeriana and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Daphnane-type diterpenoids from Euphorbia fischeriana Steud and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Discovery of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

A summary of the known properties of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one is provided in the table below. This data is based on information from chemical suppliers and databases.

| Property | Value |

| Chemical Formula | C₁₂H₁₈O₂ |

| Molecular Weight | 194.27 g/mol |

| CAS Number | 133369-42-3 |

| Class | Sesquiterpenoid |

| Natural Source | Roots of Euphorbia fischeriana[1] |

| Appearance | Not specified in available literature |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2] |

Putative Biosynthesis

While a specific study on the biosynthesis of this compound has not been found, its structure as a trinor-eudesmane sesquiterpenoid suggests a likely biosynthetic pathway originating from farnesyl pyrophosphate (FPP). The general pathway for the formation of such degraded sesquiterpenoids involves the oxidative cleavage of the isopropyl side chain of a conventional eudesmane precursor.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not available in the reviewed literature. However, a general workflow for the isolation of sesquiterpenoids from plant material is outlined below.

Caption: General workflow for the isolation of sesquiterpenoids from plant material.

Spectroscopic Data

Comprehensive spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound could not be located in the public domain. This information would be essential for the unambiguous structural confirmation and quality control of the compound.

Synthesis

No published synthetic routes for this compound were identified during the literature search. The development of a total synthesis would be a valuable contribution to the field, enabling further biological studies.

Biological Activity and Signaling Pathways

There is a significant lack of information regarding the biological activity of this compound. While many diterpenoids from Euphorbia fischeriana have been reported to exhibit cytotoxic and other biological effects, the specific activities of this sesquiterpenoid have not been detailed in the available scientific literature.[3][4][5][6][7] Consequently, no signaling pathways associated with this compound can be described at this time.

Conclusion and Future Directions

This compound remains a poorly characterized natural product. While its existence and source are known, the absence of a primary discovery publication hinders a thorough understanding of its chemical and biological properties. Future research should focus on the following:

-

Re-isolation and Complete Spectroscopic Characterization: A full suite of modern spectroscopic analyses is required to confirm its structure and provide reference data for future studies.

-

Total Synthesis: A robust synthetic route would provide access to larger quantities of the compound for in-depth biological evaluation.

-

Biological Screening: Comprehensive screening of the compound in various biological assays is necessary to elucidate any potential therapeutic value.

The information gap surrounding this molecule presents an opportunity for natural product chemists and pharmacologists to make a significant contribution to the field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS:133369-42-3 | Manufacturer ChemFaces [chemfaces.com]

- 3. Cytotoxic Diterpenoids from Euphorbia fischeriana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimization of extraction for diterpenoids from Euphorbia fischeriana Steud using response surface methodology and structure identification by UPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Diterpenoids from the Roots of Euphorbia fischeriana with Inhibitory Effects on Nitric Oxide Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diterpenoids from the roots of Euphorbia fischeriana - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling a Rare Sesquiterpenoid: A Technical Overview of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific knowledge on 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one (CAS 133369-42-3), a sesquiterpenoid natural product. Despite its intriguing structure as a degraded eudesmane, this compound remains largely understudied. This document summarizes its physicochemical properties, natural source, and the broader biological context of its chemical class. Notably, there is a significant gap in the scientific literature regarding its specific biological activities, quantitative data, and mechanism of action. This guide aims to consolidate the available information and highlight areas for future research and drug discovery efforts.

Introduction

This compound is a sesquiterpenoid, a class of C15 terpenes, that has been identified as a natural constituent of the plant Euphorbia fischeriana Steud.[1][2][3] This plant, belonging to the Euphorbiaceae family, has a long history in traditional Chinese medicine for treating various ailments.[4] While the plant itself is a rich source of bioactive compounds, particularly diterpenoids with demonstrated cytotoxic and other pharmacological effects, the specific biological profile of this trinor-eudesmane sesquiterpenoid has not been extensively investigated.[4][5][6][7][8]

The "trinor" designation in its name indicates the loss of three carbon atoms from the typical eudesmane skeleton, a structural modification that can significantly influence its biological properties. This guide will synthesize the currently available data on this compound and present it in a structured format to aid researchers in their scientific endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is primarily sourced from chemical supplier databases and publicly available chemical information resources.

| Property | Value | Source |

| CAS Number | 133369-42-3 | ChemFaces, MedChemExpress |

| Molecular Formula | C₁₂H₁₈O₂ | ChemFaces, MedChemExpress |

| Molecular Weight | 194.27 g/mol | ChemFaces, MedChemExpress |

| Appearance | Powder | ScreenLib |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ScreenLib |

| Natural Source | Roots of Euphorbia fischeriana Steud. | [1][2][3] |

| Chemical Class | Sesquiterpenoid (Trinor-eudesmane) | MedChemExpress |

Biological Context and Potential for Future Research

While no specific biological activity or quantitative data for this compound has been reported in the scientific literature, the broader context of its natural source and chemical class suggests potential avenues for investigation.

-

Euphorbia fischeriana as a Source of Bioactive Compounds: The roots of Euphorbia fischeriana are known to produce a wide array of terpenoids, particularly diterpenoids, which have been extensively studied for their cytotoxic, anti-inflammatory, and antiviral activities.[4][5][6][7][8] This suggests that other constituents of the plant, including this sesquiterpenoid, may also possess noteworthy biological properties.

-

Sesquiterpenoids as Pharmacological Agents: Sesquiterpenoids, as a class, exhibit a diverse range of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The unique trinor-eudesmane skeleton of this compound makes it a compelling candidate for screening in various biological assays.

Future research should focus on:

-

Isolation and Purification: Development of a detailed and optimized protocol for the isolation of this compound from Euphorbia fischeriana to obtain sufficient quantities for comprehensive biological evaluation.

-

Biological Screening: Systematic screening of the compound in a panel of in vitro assays to identify potential cytotoxic, anti-inflammatory, or other pharmacological activities.

-

Synthesis: Development of a synthetic route to enable the production of larger quantities and the creation of structural analogs for structure-activity relationship (SAR) studies.

-

Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways affected by the compound, should any significant biological activity be identified.

Experimental Methodologies: A Generalized Approach

Detailed experimental protocols for the specific isolation or synthesis of this compound are not available in the current literature. However, a general workflow for the isolation of natural products from a plant source like Euphorbia fischeriana can be outlined.

Caption: A generalized workflow for the isolation and identification of natural products.

Biosynthesis of Sesquiterpenoids: A General Overview

The specific biosynthetic pathway leading to this compound has not been elucidated. However, the general pathway for the biosynthesis of sesquiterpenoids is well-established and provides a framework for understanding its formation in Euphorbia fischeriana.

Caption: An overview of the general biosynthetic pathway leading to sesquiterpenoids.

Conclusion and Future Directions

This compound represents a scientifically intriguing yet underexplored natural product. Its origin from a medicinally important plant, Euphorbia fischeriana, and its unique chemical structure warrant further investigation. The lack of data on its biological activity presents a clear opportunity for novel discoveries in the field of natural product chemistry and drug development. Future research efforts should be directed towards the targeted isolation, comprehensive biological screening, and elucidation of the pharmacological profile of this rare sesquiterpenoid. Such studies will be crucial in determining its potential as a new therapeutic agent or a valuable chemical probe.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS:133369-42-3 | Manufacturer ChemFaces [chemfaces.com]

- 4. mdpi.com [mdpi.com]

- 5. Bioactive tigliane diterpenoids from the latex of Euphorbia fischeriana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxic Diterpenoids from Euphorbia fischeriana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Ent-Abietane Diterpenoids from Euphorbia fischeriana and Their Cytotoxic Activities [mdpi.com]

An In-depth Technical Guide to 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one and the Broader Class of Eudesmane Sesquiterpenoids

Introduction to 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Molecular Formula: C₁₂H₁₈O₂ CAS Number: 133369-42-3

This compound is a sesquiterpenoid natural product.[1][2][3] It has been identified as a constituent isolated from the roots of Euphorbia fischeriana Steud.[1][2][3] This plant, a member of the Euphorbiaceae family, is a perennial herb found in northeastern China and has a history of use in traditional Chinese medicine for various ailments, including edema, ascites, and cancer.[4][5] While the plant is known to be rich in bioactive compounds, particularly diterpenoids, the specific biological activities and pharmacological profile of this compound have not been extensively documented in accessible literature.

Physicochemical Properties

Quantitative physicochemical data for this compound is limited. A certificate of analysis from a commercial supplier indicates the following:

| Property | Value |

| Molecular Formula | C₁₂H₁₈O₂ |

| Molecular Weight | 194.27 g/mol |

| Physical Description | Powder |

| Purity | ≥98% |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Table 1: Physicochemical Properties of this compound.[6]

The Eudesmane Sesquiterpenoid Class: A Broader Perspective

This compound belongs to the eudesmane class of bicyclic sesquiterpenoids. These C15 compounds are characterized by a decahydronaphthalene skeleton. The "trinor-" prefix in the target molecule's name indicates the loss of three carbon atoms from the typical C15 sesquiterpenoid framework.

Eudesmane sesquiterpenoids are widely distributed in the plant kingdom, particularly within the Asteraceae (daisy) family, and are known to exhibit a diverse range of biological activities.[4]

General Biological Activities of Eudesmane Sesquiterpenoids

Research on various eudesmane sesquiterpenoids has revealed a wide spectrum of pharmacological effects, making them promising candidates for drug discovery and development. These activities include:

-

Anti-inflammatory effects: Many eudesmanoids have been shown to inhibit inflammatory pathways.

-

Antitumor properties: Certain compounds within this class have demonstrated cytotoxicity against various cancer cell lines.

-

Neuroprotective potential: Some eudesmane derivatives have been investigated for their ability to protect neuronal cells.

-

Antimicrobial and antiviral activities: This class of compounds has also been a source of agents with activity against bacteria and viruses.

The diverse bioactivities of compounds isolated from Euphorbia fischeriana, the source of the target molecule, have been a subject of significant research. These studies have primarily focused on diterpenoids, which have shown potent antitumor, anti-inflammatory, and anti-HIV-1 activities.[4] While less is known about the sesquiterpenoid constituents of this plant, the established bioactivity of the eudesmane skeleton suggests that this compound could possess interesting pharmacological properties worthy of investigation.

Experimental Protocols: General Methodologies for Isolation and Characterization

While a specific protocol for the isolation of this compound is not available, a general workflow for the isolation and characterization of natural products from plant sources can be described. This serves as a foundational methodology for researchers entering this field.

Figure 1: A generalized workflow for the isolation and characterization of natural products from plant material.

Potential Signaling Pathways for Investigation

Given the known biological activities of other eudesmane sesquiterpenoids and compounds from Euphorbia fischeriana, several signaling pathways present themselves as logical starting points for investigating the mechanism of action of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS:133369-42-3 | Manufacturer ChemFaces [chemfaces.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Structural Diversity and Biological Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Existing knowledge on Euphorbia fischeriana Steud. (Euphorbiaceae): Traditional uses, clinical applications, phytochemistry, pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemfaces.com [chemfaces.com]

An In-depth Technical Guide to the Biosynthesis of 11,12,13-Trinor-Eudesmane Sesquiterpenoids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of 11,12,13-trinor-eudesmane sesquiterpenoids, a class of degraded sesquiterpenoids with intriguing biological activities. This document details the enzymatic pathways, key molecular players, regulatory mechanisms, and experimental methodologies relevant to the study of these compounds.

Introduction to 11,12,13-Trinor-Eudesmane Sesquiterpenoids

11,12,13-Trinor-eudesmane sesquiterpenoids are C12 compounds derived from the oxidative degradation of C15 eudesmane-type sesquiterpenes. This structural modification involves the loss of a three-carbon unit (isopropyl or isopropenyl group) from the C-7 position of the eudesmane skeleton. A prominent example of this class of compounds is geosmin, which is responsible for the characteristic earthy smell of soil and has a very low odor threshold.

The Biosynthetic Pathway: From Farnesyl Pyrophosphate to Trinor-Eudesmanes

The biosynthesis of 11,12,13-trinor-eudesmane sesquiterpenoids is a multi-step process initiated from the universal precursor of sesquiterpenes, farnesyl pyrophosphate (FPP). The pathway can be broadly divided into two key phases: the formation of the eudesmane skeleton and the subsequent oxidative cleavage to yield the trinor-eudesmane core.

Phase 1: Formation of the Eudesmane Skeleton

The initial phase involves the cyclization of the linear FPP molecule, catalyzed by a class of enzymes known as sesquiterpene synthases (STSs). The proposed mechanism for the formation of the eudesmane skeleton proceeds as follows:

-

Initiation: The reaction begins with the ionization of FPP, where the pyrophosphate group is eliminated, leading to the formation of a farnesyl carbocation.

-

First Cyclization: The farnesyl carbocation undergoes an intramolecular cyclization, typically forming a germacrene intermediate, such as germacrene D.

-

Second Cyclization: The germacrene intermediate is then protonated, initiating a second cyclization event that results in the formation of the bicyclic eudesmane carbocation.

-

Termination: The reaction is terminated by deprotonation or quenching with water to yield the final eudesmane sesquiterpene product.

Phase 2: Oxidative Cleavage to Form 11,12,13-Trinor-Eudesmanes

The second phase involves the oxidative modification of the eudesmane skeleton, leading to the removal of the C3 side chain at the C-7 position. This transformation is primarily catalyzed by cytochrome P450 monooxygenases (CYPs). These enzymes introduce oxygen into the substrate, which can lead to the cleavage of carbon-carbon bonds. While the exact mechanisms for all trinor-eudesmane formations are not fully elucidated, the biosynthesis of geosmin provides a well-studied example.

In bacteria like Streptomyces coelicolor, a bifunctional enzyme known as geosmin synthase is responsible for the entire process from FPP to geosmin. The N-terminal domain of this enzyme first converts FPP to germacradienol, which is then converted to geosmin by the C-terminal domain through a retro-Prins fragmentation, releasing acetone in the process.[1] In plants, it is hypothesized that distinct sesquiterpene synthases and cytochrome P450 enzymes carry out these steps sequentially.

Key Enzymes and Quantitative Data

The biosynthesis of 11,12,13-trinor-eudesmane sesquiterpenoids is orchestrated by two main classes of enzymes: sesquiterpene synthases and cytochrome P450 monooxygenases.

Sesquiterpene Synthases (STSs)

These enzymes are responsible for the cyclization of FPP to form the diverse array of sesquiterpene skeletons, including the eudesmane framework.

| Enzyme | Organism | Substrate | Major Product(s) | K_m (µM) | k_cat (s⁻¹) | Reference |

| Geosmin Synthase (N-terminal domain) | Streptomyces coelicolor | Farnesyl Pyrophosphate (FPP) | Germacradienol, Germacrene D | 0.3 ± 0.1 | 0.041 ± 0.002 | [2] |

Cytochrome P450 Monooxygenases (CYPs)

CYPs are a large and diverse family of enzymes that catalyze the oxidation of a wide range of substrates. In the context of trinor-eudesmane biosynthesis, they are responsible for the crucial C-C bond cleavage.

| Enzyme | Organism | Substrate | Product | K_m (µM) | k_cat (s⁻¹) | Reference |

| Geosmin Synthase (C-terminal domain) | Streptomyces coelicolor | Germacradienol | Geosmin | 0.5 ± 0.2 | 0.011 ± 0.001 | [2] |

Regulation of Biosynthesis

The production of sesquiterpenoids, including trinor-eudesmanes, is tightly regulated at the transcriptional level. Various signaling molecules, particularly plant hormones, play a crucial role in modulating the expression of the genes encoding the biosynthetic enzymes.

Hormonal Regulation

-

Jasmonates (e.g., Methyl Jasmonate): Jasmonates are key signaling molecules in plant defense responses. They have been shown to induce the expression of terpene synthase and cytochrome P450 genes, leading to an increased production of sesquiterpenoids.[3][4][5]

-

Abscisic Acid (ABA): ABA is another plant hormone involved in stress responses. It can also regulate the expression of terpene synthase genes, often in conjunction with other signaling pathways.[6][7]

The regulatory networks often involve transcription factors that bind to specific cis-acting elements in the promoter regions of the target genes.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the biosynthesis of 11,12,13-trinor-eudesmane sesquiterpenoids.

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify recombinant sesquiterpene synthases and cytochrome P450s for in vitro characterization.

Protocol Outline:

-

Gene Cloning: The coding sequences of the target synthase and P450 genes are amplified by PCR and cloned into an appropriate expression vector (e.g., pET vectors for E. coli or pESC vectors for yeast).

-

Heterologous Expression: The expression vector is transformed into a suitable host organism, such as E. coli or Saccharomyces cerevisiae. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

-

Cell Lysis and Protein Extraction: The cells are harvested and lysed to release the cellular contents, including the recombinant protein.

-

Purification: The target protein is purified from the crude cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins), followed by size-exclusion chromatography for further polishing.[8][9]

In Vitro Enzyme Assays

Objective: To determine the function and kinetic parameters of the purified enzymes.

Protocol Outline for Sesquiterpene Synthase:

-

Reaction Setup: The purified enzyme is incubated with the substrate (FPP) in a reaction buffer containing a divalent cation (typically Mg²⁺) as a cofactor.

-

Product Extraction: After the reaction, the sesquiterpene products are extracted from the aqueous phase using an organic solvent (e.g., hexane or ethyl acetate).

-

Product Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.

Protocol Outline for Cytochrome P450:

-

Reconstitution (if necessary): Membrane-bound P450s often require reconstitution into a lipid environment (e.g., nanodiscs or liposomes) with their redox partners (cytochrome P450 reductase).

-

Reaction Setup: The reconstituted P450 system is incubated with the eudesmane substrate and a source of reducing equivalents (NADPH).

-

Product Extraction and Analysis: The reaction products are extracted and analyzed by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).

Product Identification and Quantification

Objective: To identify and quantify the sesquiterpenoid products of the enzymatic reactions.

GC-MS Protocol Outline:

-

Sample Injection: The extracted sample is injected into the GC, where the compounds are separated based on their volatility and interaction with the stationary phase of the column.

-

Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint for identification.

-

Quantification: The abundance of each compound is determined by integrating the area of its corresponding peak in the chromatogram. Quantification is typically performed using an internal standard and a calibration curve of an authentic standard.[10]

Visualizations of Pathways and Workflows

Biosynthetic Pathway of 11,12,13-Trinor-Eudesmane Sesquiterpenoids

Caption: Overview of the biosynthetic pathway from FPP to 11,12,13-trinor-eudesmane sesquiterpenoids.

Experimental Workflow for Enzyme Characterization

Caption: A typical experimental workflow for the characterization of biosynthetic enzymes.

Signaling Pathway for Regulation of Biosynthesis

Caption: A simplified signaling pathway for the hormonal regulation of trinor-eudesmane biosynthesis.

References

- 1. Structural Studies of Geosmin Synthase, a Bifunctional Sesquiterpene Synthase with Alpha-Alpha Domain Architecture that Catalyzes a Unique Cyclization-Fragmentation Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the earthy odorant geosmin by a bifunctional Streptomyces coelicolor enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of Methyl Jasmonate on Terpenoid Biosynthesis and Functional Analysis of Sesquiterpene Synthesis Genes in Schizonepeta tenuifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genomic Identification and Biochemical Characterization of Methyl Jasmonate (MJ)-Inducible Terpene Synthase Genes in Lettuce (Lactuca sativa L. cv. Salinas) [mdpi.com]

- 5. Effect of Methyl Jasmonate in Gene Expression, and in Hormonal and Phenolic Profiles of Holm Oak Embryogenic Lines Before and After Infection With Phytophthora cinnamomi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Genome-wide identification and analysis of terpene synthase (TPS) genes in celery reveals their regulatory roles in terpenoid biosynthesis [frontiersin.org]

- 7. Regulation of Abscisic Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Purification of Cytochromes P450 | Springer Nature Experiments [experiments.springernature.com]

- 10. Determination of Sesquiterpenes in Wines by HS-SPME Coupled with GC-MS [mdpi.com]

An In-depth Technical Guide to the Secondary Metabolites of Euphorbia fischeriana

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbia fischeriana Steud., a perennial herbaceous plant belonging to the Euphorbiaceae family, has a long history in traditional Chinese medicine for treating a variety of ailments, including cancer, edema, and ascites.[1] Modern phytochemical investigations have revealed that the roots of this plant are a rich source of a diverse array of secondary metabolites, with diterpenoids being the most prominent and bioactive constituents.[2][3] This technical guide provides a comprehensive overview of the secondary metabolites isolated from Euphorbia fischeriana, with a focus on their chemical diversity, biological activities, and the experimental methodologies used for their study. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Diversity of Secondary Metabolites

The chemical constituents of Euphorbia fischeriana are extensive, with over 241 compounds identified to date.[4][5] These can be broadly categorized into several classes, with diterpenoids being the most extensively studied for their significant biological activities.[2][3]

Diterpenoids: This is the most abundant and pharmacologically significant class of secondary metabolites in E. fischeriana. Based on their carbon skeletons, they are classified into numerous subtypes, including:[2][6]

-

ent-Abietane: A major group of tricyclic diterpenoids with significant cytotoxic activities.

-

Tigliane: These are macrocyclic diterpenoids, some of which are known to be potent protein kinase C (PKC) activators.[7]

-

Ingenane: Another class of macrocyclic diterpenoids with cytotoxic and anti-inflammatory properties.

-

ent-Atisane, ent-Kaurane, and ent-Rosane: Other polycyclic diterpenoid subtypes that contribute to the plant's bioactivity profile.[8]

-

Lathyrane, Daphnane, and Isopimarane: Additional diterpenoid skeletons found in this species.[2]

Other Secondary Metabolites: Besides diterpenoids, E. fischeriana also produces a variety of other classes of compounds, including:

-

Triterpenoids and Steroids: These are common plant metabolites with a range of biological activities.[1]

-

Phenolic Compounds and Flavonoids: These compounds are known for their antioxidant properties.[9][10]

-

Acetophenones, Coumarins, and Tannins: These aromatic compounds also contribute to the overall phytochemical profile of the plant.[4][11]

Biological Activities of Euphorbia fischeriana Secondary Metabolites

The secondary metabolites from Euphorbia fischeriana exhibit a broad spectrum of biological activities, with cytotoxic, anti-inflammatory, and antiviral effects being the most prominent.

Cytotoxic Activity

A significant number of diterpenoids isolated from E. fischeriana have demonstrated potent cytotoxic effects against various cancer cell lines. The tables below summarize the in vitro cytotoxic activities (IC50 values) of selected compounds.

Table 1: Cytotoxic Activities of ent-Abietane Diterpenoids from Euphorbia fischeriana

| Compound | Cell Line | IC50 (µM) | Reference(s) |

| Euphonoid H | C4-2B (Prostate Cancer) | 5.52 ± 0.65 | [12] |

| C4-2B/ENZR (Prostate Cancer) | 4.16 ± 0.42 | [12] | |

| Euphonoid I | C4-2B (Prostate Cancer) | 4.49 ± 0.78 | [12] |

| C4-2B/ENZR (Prostate Cancer) | 5.74 ± 0.45 | [12] | |

| MDA-MB-231 (Breast Cancer) | 12.45 ± 3.24 | [12] | |

| HCT-15 (Colon Cancer) | 8.93 ± 1.12 | [13] | |

| RKO (Colon Cancer) | 10.11 ± 1.56 | [13] | |

| Fischerianoid A | Hep-3B (Hepatocellular Carcinoma) | 12.5 | [14] |

| A549 (Lung Cancer) | 11.9 | [14] | |

| Fischerianoid B | Hep-3B (Hepatocellular Carcinoma) | 8.1 | [14] |

| Jolkinolide B | C4-2B (Prostate Cancer) | <10 | [15] |

| C4-2B/ENZR (Prostate Cancer) | <10 | [15] | |

| 17-hydroxyjolkinolide B | HepG2 (Hepatocellular Carcinoma) | 5.53 | [16] |

Table 2: Cytotoxic Activities of Tigliane and Ingenane Diterpenoids from Euphorbia fischeriana

| Compound | Type | Cell Line | IC50 (µM) | Reference(s) |

| Euphorfischerin A | Tigliane | HeLa (Cervical Cancer) | 4.6 | [17] |

| H460 (Lung Cancer) | 11.5 | [17] | ||

| Namalwa (Burkitt's Lymphoma) | 16.4 | [17] | ||

| Euphorfischerin B | Tigliane | HeLa (Cervical Cancer) | 9.5 | [17] |

| H460 (Lung Cancer) | 17.4 | [17] | ||

| Namalwa (Burkitt's Lymphoma) | 13.3 | [17] | ||

| Prostratin | Tigliane | COLO 205 (Colon Cancer) | Ki of 210 nM for [3H]PDBu binding | [8] |

| Ingenol-3-myristinate | Ingenane | MCF-7 (Breast Cancer) | Inhibitory activity at 10 µM | [8] |

| Ingenol-3-palmitate | Ingenane | MCF-7 (Breast Cancer) | Inhibitory activity at 10 µM | [8] |

Anti-inflammatory and Antiviral Activities

Certain secondary metabolites from E. fischeriana have also shown potential as anti-inflammatory and antiviral agents. For instance, some diterpenoids have been reported to possess anti-inflammatory properties.[18] Furthermore, prostratin, a tigliane diterpenoid, has garnered significant interest for its ability to activate latent HIV-1 reservoirs, making it a potential candidate for HIV eradication strategies.[6] A compound designated as "Dpo" has been found to activate antiviral innate immune responses.[19]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of Euphorbia fischeriana secondary metabolites.

Extraction and Isolation of Secondary Metabolites

A general workflow for the extraction and isolation of diterpenoids from the roots of E. fischeriana is depicted below.

Detailed Methodologies:

-

Plant Material Preparation: The roots of E. fischeriana are collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is typically extracted with 95% ethanol under reflux conditions. This process is often repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting ethanol extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity. The EtOAc fraction is often enriched with diterpenoids.

-

Column Chromatography: The fractions, particularly the EtOAc fraction, are subjected to column chromatography over silica gel. A gradient of solvents, such as a petroleum ether-acetone or hexane-ethyl acetate mixture, is used to elute the compounds, yielding several sub-fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC): The sub-fractions are further purified by preparative HPLC on a reversed-phase C18 column with a mobile phase typically consisting of a methanol-water or acetonitrile-water gradient to isolate the pure compounds.[7]

Structural Elucidation

The structures of the isolated compounds are determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are conducted to elucidate the planar structure and relative stereochemistry of the molecules.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds. Tandem MS (MS/MS) can provide fragmentation patterns for further structural confirmation.

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry.

Cytotoxicity Assays

The in vitro cytotoxic activity of the isolated compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). A positive control (e.g., doxorubicin) and a vehicle control (e.g., DMSO) are included.

-

MTT Incubation: After the treatment period, MTT solution is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Signaling Pathways Modulated by Euphorbia fischeriana Secondary Metabolites

Several secondary metabolites from E. fischeriana have been shown to exert their biological effects by modulating key cellular signaling pathways, particularly those involved in cell proliferation, survival, and apoptosis.

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. Jolkinolide B, an ent-abietane diterpenoid, has been reported to induce apoptosis in cancer cells by inhibiting the PI3K/Akt pathway.[12]

Protein Kinase C (PKC) Signaling Pathway

Protein Kinase C (PKC) is a family of serine/threonine kinases that play a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Tigliane diterpenoids, such as prostratin, are potent activators of PKC.[8]

Conclusion

Euphorbia fischeriana is a valuable source of a wide array of secondary metabolites, particularly diterpenoids, with significant potential for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of the chemical diversity, biological activities, and experimental methodologies associated with the study of these compounds. The detailed information on cytotoxic activities and the modulation of key signaling pathways, such as PI3K/Akt and PKC, offers valuable insights for researchers in oncology and drug discovery. The provided experimental protocols serve as a foundation for the extraction, isolation, and characterization of these bioactive molecules. Further research into the secondary metabolites of Euphorbia fischeriana is warranted to fully elucidate their therapeutic potential and to discover new lead compounds for the treatment of various diseases.

References

- 1. HPLC-UV and HPLC-positive-ESI-MS analysis of the diterpenoid fraction from caper spurge (Euphorbia lathyris) seed oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Existing knowledge on Euphorbia fischeriana Steud. (Euphorbiaceae): Traditional uses, clinical applications, phytochemistry, pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Potential anticancer effect of prostratin through SIK3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Jolkinolide B sensitizes bladder cancer to mTOR inhibitors via dual inhibition of Akt signaling and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comprehensive UHPLC-ESI-Orbitrap-MS Profiling and Bioactivity-Guided Fractionation of Euphorbia greenwayi: Mechanistic Insights Into Anti-Inflammatory and Antiaging Bioactive Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Integrated Strategy of UHPLC-Q-TOF-MS and Molecular Networking for Identification of Diterpenoids from Euphorbia fischeriana Steud. and Prediction of the Anti-Breast-Cancer Mechanism by the Network Pharmacological Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Two new compounds from euphorbia fischeriana steud. and their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comparative Transcriptomics and Metabolites Analysis of Two Closely Related Euphorbia Species Reveal Environmental Adaptation Mechanism and Active Ingredients Difference - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. academicjournals.org [academicjournals.org]

- 19. tandf.figshare.com [tandf.figshare.com]

Isolation of Terpenoids from Euphorbia fischeriana Roots: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbia fischeriana Steud., a perennial herbaceous plant, has been a cornerstone in traditional Chinese medicine for centuries, utilized for its therapeutic properties against a range of ailments.[1] Modern phytochemical investigations have revealed that the roots of this plant are a rich reservoir of various terpenoids, particularly diterpenoids, which are believed to be the primary bioactive constituents responsible for its pharmacological activities, including antitumor effects.[2][3] While the literature extensively covers the isolation of diterpenoids, specific detailed protocols for the isolation of sesquiterpenoids from Euphorbia fischeriana are less documented. However, the general methodologies for extraction and chromatographic separation of terpenoids are largely transferable. This guide provides a comprehensive overview of the techniques used for the isolation of terpenoids from Euphorbia fischeriana roots, with a focus on the well-documented protocols for diterpenoid extraction which can be adapted for sesquiterpenoid discovery.

Data Presentation: Terpenoid Isolation from Euphorbia fischeriana Roots

The following table summarizes quantitative data from representative studies on the extraction of terpenoids from Euphorbia fischeriana roots. It is important to note that the yields and specific compounds isolated can vary significantly based on the collection site of the plant material, the extraction method employed, and the subsequent chromatographic techniques.

| Extraction Solvent | Extraction Method | Fraction | Yield of Fraction (from crude extract) | Isolated Compounds (Examples) | Reference |

| 95% Ethanol | Cold-dipping (3 times, 24h each) | Petroleum Ether | 178.36 g (from 10 kg dried roots) | Not specified | [4] |

| Ethyl Acetate | 220.82 g (from 10 kg dried roots) | Euphonoids H and I (ent-abietane diterpenoids) | [4] | ||

| n-Butanol | 205.43 g (from 10 kg dried roots) | Not specified | [4] | ||

| Ethanol | Not specified | Not applicable | Not specified | Isobauerenyl acetate, beta-amyrin acetate, 24-methylenecycloartenone | [5] |

| Acetone | Not specified | Not applicable | 39 bioactive substances identified via UHPLC-MS | Not specified | [6] |

Experimental Protocols

The isolation of terpenoids from Euphorbia fischeriana roots typically involves a multi-step process encompassing extraction, fractionation, and a series of chromatographic separations.

Preparation of Plant Material

The dried roots of Euphorbia fischeriana are crushed into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

A common method for extracting terpenoids is through maceration with an organic solvent at room temperature.[4]

-

Protocol:

-

The powdered roots (e.g., 10 kg) are macerated with 95% ethanol (e.g., 50 L) at room temperature for 24 hours.

-

This process is repeated three times to ensure exhaustive extraction.

-

The ethanol extracts are combined and the solvent is evaporated under reduced pressure to yield a crude extract.

-

Fractionation

The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity to separate compounds based on their solubility.[4]

-

Protocol:

-

The crude extract is suspended in water (e.g., 3 L).

-

The aqueous suspension is then sequentially partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol.

-

Each solvent fraction is collected and dried under reduced pressure. The ethyl acetate fraction is often rich in diterpenoids.[4]

-

Chromatographic Separation and Purification

The desired terpenoid-containing fraction (e.g., ethyl acetate fraction) is subjected to various chromatographic techniques for the isolation of pure compounds.[4] This is a multi-step process that may involve:

-

Silica Gel Column Chromatography: Used for initial separation of the fraction into several sub-fractions based on polarity. A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity.

-

ODS (Octadecylsilane) Gel Chromatography: A type of reversed-phase chromatography used for further separation of the sub-fractions.

-

Sephadex LH-20 Chromatography: An effective method for separating compounds based on their molecular size and polarity.

-

Semi-preparative High-Performance Liquid Chromatography (HPLC): The final step for the purification of individual compounds to a high degree of purity.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the isolation of terpenoids from Euphorbia fischeriana roots, based on commonly cited experimental protocols.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Optimization of extraction for diterpenoids from Euphorbia fischeriana Steud using response surface methodology and structure identification by UPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. [Studies on chemical constituents from Euphorbia fischeriana Steud] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one is a naturally occurring sesquiterpenoid that has been isolated from the roots of the medicinal plant Euphorbia fischeriana. As a member of the eudesmane class of sesquiterpenoids, this compound is of interest for its potential biological activities, given that extracts from its source plant have demonstrated a range of pharmacological effects, including antitumor and anti-inflammatory properties. This technical guide provides a summary of the currently available chemical and physical data for this compound, alongside a discussion of its chemical class and potential for further research. However, it is important to note that detailed experimental data and specific biological activity studies for this particular compound are not extensively available in publicly accessible scientific literature.

Chemical and Physical Properties

A comprehensive search of scientific databases and chemical supplier information has yielded limited specific quantitative data for this compound. The following table summarizes the available information.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₈O₂ | - |

| Molecular Weight | 194.27 g/mol | - |

| CAS Number | 133369-42-3 | - |

| Natural Source | Roots of Euphorbia fischeriana | [1] |

| Chemical Class | Sesquiterpenoid (Eudesmane type) | [1] |

Note: Detailed experimental data such as melting point, boiling point, specific optical rotation, and comprehensive spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the reviewed literature.

Structural Information

This compound belongs to the eudesmane class of sesquiterpenoids. The core of its structure is a bicyclic system composed of two fused six-membered rings. The "trinor" designation indicates the absence of three carbon atoms from the typical eudesmane skeleton.

Isolation and Purification

While the specific, detailed protocol for the isolation of this compound has not been found in the available literature, a general workflow for the isolation of sesquiterpenoids from plant material can be described.

Caption: Generalized workflow for the isolation of sesquiterpenoids.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity and mechanism of action of this compound is not currently available in the scientific literature. However, based on the known activities of other sesquiterpenoids and extracts from Euphorbia fischeriana, it is plausible that this compound may exhibit cytotoxic or anti-inflammatory properties.

Many sesquiterpenoids exert their effects through modulation of key cellular signaling pathways. A hypothetical signaling pathway that could be investigated for this compound is the NF-κB pathway, which is often implicated in inflammation and cancer.

Caption: Hypothetical NF-κB signaling pathway modulation.

Future Research Directions

The lack of detailed data for this compound presents a clear opportunity for further research. Key areas for investigation include:

-

Re-isolation and Structural Elucidation: Isolation of the compound from Euphorbia fischeriana to obtain sufficient quantities for full spectroscopic characterization (1D and 2D NMR, HR-MS, IR) and determination of its absolute stereochemistry.

-

Biological Screening: A comprehensive screening of the compound against various cancer cell lines and in assays for anti-inflammatory, antiviral, and other potential activities.

-

Mechanism of Action Studies: If biological activity is confirmed, further studies to elucidate the specific molecular targets and signaling pathways involved.

-

Total Synthesis: The development of a synthetic route to this compound would provide access to larger quantities for in-depth biological evaluation and the synthesis of analogs for structure-activity relationship (SAR) studies.

Conclusion

This compound is a natural product with a chemical structure that suggests potential for interesting biological activity. However, a significant gap exists in the scientific literature regarding its detailed chemical properties and pharmacological effects. This guide summarizes the currently known information and highlights the need for further research to fully characterize this compound and explore its therapeutic potential. The information presented here serves as a foundational resource for researchers interested in the natural products of Euphorbia fischeriana and the broader field of sesquiterpenoid drug discovery.

References

An In-depth Technical Guide on 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document summarizes the currently available scientific and technical information on 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one. Despite a comprehensive literature review, detailed experimental data regarding its synthesis, specific biological activities, and associated signaling pathways are not extensively available in the public domain. This guide presents the known information and identifies existing knowledge gaps to facilitate future research.

Core Compound Information

This compound is a naturally occurring sesquiterpenoid. Structurally, it belongs to the trinor-eudesmane class, which are C12 derivatives of eudesmane sesquiterpenes.

| Property | Data | Reference |

| Compound Name | This compound | |

| CAS Number | 133369-42-3 | |

| Molecular Formula | C₁₂H₁₈O₂ | |

| Molecular Weight | 194.27 g/mol | |

| Class | Sesquiterpenoid, Trinor-eudesmane | |

| Natural Source | Roots of Euphorbia fischeriana Steud. | [1] |

| Physical Description | Powder | |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Physicochemical and Spectroscopic Data

Detailed spectroscopic data for this compound are not available in peer-reviewed scientific literature. A certificate of analysis from a commercial supplier confirms the structure via ¹H-NMR, but the spectral data itself is not provided.[2] For the purpose of this guide, a table for spectroscopic data is provided below, which can be populated as information becomes available.

Table 2.1: Spectroscopic Data (Data Not Currently Available)

| Technique | Solvent | Data |

| ¹H-NMR | CDCl₃ | Chemical shifts (δ) in ppm, coupling constants (J) in Hz. Data unavailable. |

| ¹³C-NMR | CDCl₃ | Chemical shifts (δ) in ppm. Data unavailable. |

| Mass Spec. | ESI-MS | m/z Data unavailable. |

| IR | KBr | νmax in cm⁻¹. Data unavailable. |

| UV-Vis | MeOH | λmax in nm. Data unavailable. |

Isolation and Synthesis

Isolation from Natural Sources

The only known natural source of this compound is the roots of the plant Euphorbia fischeriana.[1] This plant is a traditional Chinese medicine known for its diverse chemical constituents, including a rich array of diterpenoids and sesquiterpenoids.

Experimental Protocol for Isolation (General Procedure, Specific Protocol Unavailable):

A specific, detailed experimental protocol for the isolation of this compound has not been reported in the reviewed literature. However, a general workflow for the isolation of sesquiterpenoids from plant material can be inferred.

Caption: Generalized workflow for the isolation of sesquiterpenoids.

Chemical Synthesis

As of the latest literature review, a chemical synthesis for this compound has not been reported. The synthesis of trinor-eudesmane derivatives can be challenging due to the specific stereochemistry required.

Biological Activity

There is no specific biological activity data available for this compound in the scientific literature. However, the source plant, Euphorbia fischeriana, is known to produce a variety of cytotoxic compounds. Numerous studies have investigated the cytotoxic effects of other diterpenoids and sesquiterpenoids isolated from this plant against various cancer cell lines.

Table 4.1: Cytotoxic Activity of Other Compounds from Euphorbia fischeriana

| Compound Class | Specific Compound | Cell Line | IC₅₀ (µM) | Reference |

| Diterpenoid | Euphorfischerin A | HeLa | 4.6 | [3] |

| Diterpenoid | Euphorfischerin A | H460 | 11.5 | [3] |

| Diterpenoid | Euphorfischerin B | HeLa | 9.5 | [3] |

| Diterpenoid | Fischerianin A | A375 | 10.21 | [4] |

| Diterpenoid | Fischerianin B | A375 | 12.54 | [4] |

| Diterpenoid | Euphonoid H | C4-2B | 5.74 | [5] |

| Diterpenoid | Euphonoid I | C4-2B | 4.16 | [5] |

This data suggests that compounds from Euphorbia fischeriana are a promising source of cytotoxic agents. Future research should include the evaluation of this compound for similar activities.

Experimental Protocol for Cytotoxicity Assay (General Example - MTT Assay):

A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Caption: Typical workflow for an MTT cytotoxicity assay.

Signaling Pathways

There is no information available regarding the signaling pathways modulated by this compound. Research into its biological activity would be the first step toward elucidating any potential mechanisms of action and downstream signaling effects.

Conclusion and Future Directions

This compound is a structurally interesting natural product from Euphorbia fischeriana. However, there is a significant lack of scientific data concerning its physicochemical properties, synthesis, and biological functions. The following areas represent key opportunities for future research:

-

Isolation and Full Spectroscopic Characterization: A detailed report on the isolation and complete NMR, MS, and other spectroscopic data is essential for the unambiguous identification and future synthesis of this compound.

-

Total Synthesis: The development of a synthetic route would provide access to larger quantities of the compound for extensive biological evaluation and the synthesis of analogues for structure-activity relationship (SAR) studies.

-

Biological Screening: A comprehensive biological screening, starting with cytotoxicity assays against a panel of cancer cell lines, is warranted given the known activities of other constituents from its natural source.

-

Mechanism of Action Studies: Should biological activity be identified, subsequent studies should focus on elucidating the mechanism of action and identifying the molecular targets and signaling pathways involved.

This technical guide serves as a foundational document to encourage and guide future research on this potentially valuable natural product.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemfaces.com [chemfaces.com]

- 3. Cytotoxic Diterpenoids from Euphorbia fischeriana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Daphnane-type diterpenoids from Euphorbia fischeriana Steud and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ent-Abietane Diterpenoids from Euphorbia fischeriana and Their Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Introduction

4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one is a sesquiterpenoid natural product. This class of compounds, specifically 11,12,13-tri-nor-sesquiterpenes, are degraded sesquiterpenoids that have lost the C3 isopropyl or isopropenyl unit at the C-7 position of the eudesmane skeleton.[1][2] The irregular C12 backbone of these molecules originates from the oxidative removal of a C3 side chain from the C15 sesquiterpene precursor, farnesyl diphosphate (FDP).[1][2]

Natural Source and Isolation

This compound has been isolated from the roots of the plant Euphorbia fischeriana.[3][4] Researchers and drug development professionals seeking to study this compound typically rely on its isolation from this natural source or purchase it from commercial suppliers who specialize in natural product reference standards.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in the table below. This information is crucial for its handling, storage, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 133369-42-3 | [4] |

| Molecular Formula | C₁₂H₁₈O₂ | |

| Molecular Weight | 194.27 g/mol | |

| Source | The roots of Euphorbia fischeriana | [3][4] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | [4] |

| Storage | Can be stored for up to 24 months at 2-8°C in a tightly sealed vial. Stock solutions should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to two weeks. | [4] |

Experimental Protocols

As a detailed chemical synthesis protocol is not available, this section will focus on a general workflow for the isolation and handling of this compound for research purposes.

Workflow for Isolation and Purity Analysis

The following diagram outlines a general workflow for obtaining and verifying the purity of this compound from its natural source.

Caption: A generalized workflow for the extraction, isolation, and experimental use of this compound.

Protocol for Handling and Storage

To ensure the integrity of this compound for research applications, the following handling and storage protocols are recommended based on supplier information.[4]

-

Receiving and Initial Storage: Upon receipt, store the vial in a tightly sealed container at 2-8°C for long-term storage.[4]

-

Equilibration: Before opening the vial, allow the product to equilibrate to room temperature for at least 1 hour.[4] This prevents condensation from forming inside the vial, which could degrade the compound.

-

Preparation of Stock Solutions:

-

On the day of use, prepare solutions in a suitable solvent such as DMSO, Chloroform, Dichloromethane, Ethyl Acetate, or Acetone.[4]

-

If stock solutions need to be prepared in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C.[4]

-

These stock solutions are generally stable for up to two weeks when stored at -20°C.[4]

-

-

Handling Precautions:

-

Due to transportation, the compound may adhere to the neck or cap of the vial. Gently shake the vial to ensure all the compound is at the bottom.[4]

-

For liquid products, a brief centrifugation at 200-500 RPM can help gather the liquid at the bottom of the vial.[4]

-

Avoid loss or contamination during handling by using appropriate personal protective equipment and sterile techniques where necessary.

-

While a de novo chemical synthesis protocol for this compound is not currently documented in publicly available literature, the compound is accessible through isolation from Euphorbia fischeriana. The provided information on its properties and recommended handling protocols will aid researchers, scientists, and drug development professionals in their studies involving this natural product. Further research into the total synthesis of this and related tri-nor-eudesmanes could provide a more scalable and reliable source for future investigations.

References

Application Notes and Protocols for the Total Synthesis of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, plausible synthetic strategy for the total synthesis of the natural product 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one, a member of the eudesmane family of sesquiterpenoids. This compound has been isolated from the roots of Euphorbia fischeriana[1]. The proposed synthesis is based on modern synthetic methodologies for the construction of the eudesmane core, including asymmetric catalysis and strategic functionalization, as reported in recent literature for related compounds[2][3][4].

Synthetic Strategy Overview

The proposed total synthesis of this compound commences with the construction of a key bicyclic intermediate. The synthetic design leverages an asymmetric copper-catalyzed conjugate addition to establish the initial stereocenters, followed by an intramolecular aldol reaction to form the decalin core. Subsequent functional group manipulations, including a stereoselective reduction and an oxidation, will lead to the target molecule.

Figure 1. Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Asymmetric Michael Addition

This step aims to construct the initial stereocenters of the eudesmane core through an asymmetric copper-catalyzed 1,4-addition of an organomagnesium species to 3-methylcyclohexenone. This is followed by trapping the resulting enolate with formaldehyde to introduce a hydroxymethyl group.[2]

Protocol:

-

To a solution of Cu(OTf)₂ (0.05 mmol) and a suitable chiral N-heterocyclic carbene (NHC) ligand (0.055 mmol) in an appropriate solvent such as THF (10 mL) at -20 °C is added homoprenyl magnesium bromide (1.1 mmol).

-

The mixture is stirred for 30 minutes.

-

A solution of 3-methylcyclohexenone (1.0 mmol) in THF (5 mL) is added dropwise over 10 minutes.

-

The reaction is stirred at -20 °C for 4 hours.

-

A solution of paraformaldehyde (1.5 mmol) is added, and the reaction is allowed to warm to room temperature and stirred for an additional 12 hours.

-

The reaction is quenched with a saturated aqueous solution of NH₄Cl (15 mL) and extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the desired aldol adduct.

| Reactant | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |

| 3-Methylcyclohexenone | 110.15 | 1.0 | 110 mg |

| Homoprenyl magnesium bromide | 159.33 | 1.1 | (as solution) |

| Cu(OTf)₂ | 361.68 | 0.05 | 18.1 mg |

| NHC Ligand | Varies | 0.055 | Varies |

| Paraformaldehyde | 30.03 | 1.5 | 45 mg |

Step 2: Intramolecular Aldol Cyclization and Dehydration

The aldol adduct from the previous step undergoes an intramolecular aldol cyclization to form the bicyclic core, followed by dehydration to yield a key bicyclic enone intermediate.

Protocol:

-

The aldol adduct (1.0 mmol) is dissolved in a suitable solvent such as methanol (20 mL).

-

A catalytic amount of a base, for instance, potassium carbonate (K₂CO₃, 0.2 mmol), is added to the solution.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between water (20 mL) and ethyl acetate (20 mL).

-

The aqueous layer is extracted with ethyl acetate (2 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

-

The crude product is purified by flash column chromatography to afford the bicyclic enone.

| Reactant | Molecular Weight ( g/mol ) | Amount (mmol) | Mass |

| Aldol Adduct | (Calculated from previous step) | 1.0 | (Calculated) |

| Potassium Carbonate | 138.21 | 0.2 | 27.6 mg |

Step 3: Allylic Oxidation

The final step involves the introduction of the hydroxyl group at the C4 position via an allylic oxidation of the bicyclic enone intermediate.

Protocol:

-

The bicyclic enone (1.0 mmol) is dissolved in a mixture of tert-butanol and water (10:1, 11 mL).

-

N-Methylmorpholine N-oxide (NMO, 1.5 mmol) and a catalytic amount of osmium tetroxide (OsO₄, 0.02 mmol) are added sequentially.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bisulfite (10 mL).

-

The mixture is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel to yield this compound.

| Reactant | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |

| Bicyclic Enone | (Calculated from previous step) | 1.0 | (Calculated) |

| N-Methylmorpholine N-oxide | 117.15 | 1.5 | 176 mg |

| Osmium Tetroxide | 254.23 | 0.02 | (as solution) |

Data Summary

The following table summarizes the expected transformations and key intermediates in the total synthesis of this compound.

| Step | Transformation | Key Intermediate | Expected Yield (%) |

| 1 | Asymmetric Michael Addition/Aldol Reaction | Hydroxymethylated cyclohexanone | 70-85 (diastereomeric mixture) |

| 2 | Intramolecular Aldol Cyclization/Dehydration | Bicyclic enone | 80-90 |

| 3 | Allylic Oxidation | This compound | 50-65 |

Note: The yields are estimates based on similar transformations reported in the literature for the synthesis of eudesmane sesquiterpenoids and may require optimization for this specific synthetic route.[2][3]

Logical Workflow for Synthesis and Characterization

Figure 2. General workflow for the synthesis, purification, and characterization of the target molecule.

References

Application Note and Protocol: ¹H NMR Analysis of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one is a sesquiterpenoid belonging to the eudesmane class of natural products. The structural elucidation and purity assessment of such compounds are fundamental in natural product chemistry and drug discovery. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds. This document provides a detailed protocol for the ¹H NMR analysis of this compound and presents a predicted data set for interpretative guidance.

Predicted ¹H NMR Data

Due to the absence of publicly available experimental ¹H NMR data for this compound, the following table summarizes the predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration values. These predictions are based on the analysis of structurally similar eudesmane-type sesquiterpenoids and standard chemical shift ranges for analogous protons.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃ at 400 MHz

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1α | 1.65 | ddd | 12.5, 4.5, 2.0 | 1H |

| H-1β | 1.45 | m | - | 1H |

| H-2α | 1.80 | m | - | 1H |

| H-2β | 1.60 | m | - | 1H |

| H-3α | 1.95 | m | - | 1H |

| H-3β | 1.75 | m | - | 1H |

| H-6 | 5.85 | s | - | 1H |

| H-8α | 2.40 | dd | 13.0, 5.0 | 1H |

| H-8β | 2.20 | dd | 13.0, 12.0 | 1H |

| H-9α | 1.90 | m | - | 1H |

| H-9β | 1.70 | m | - | 1H |

| 4-OH | 2.50 | s (br) | - | 1H |

| 10-CH₃ | 1.10 | s | - | 3H |

| 14-CH₃ | 1.25 | s | - | 3H |

Disclaimer: This data is predictive and should be used for reference purposes only. Actual experimental values may vary.

Experimental Protocol

This section details the methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

Sample Preparation

High-quality sample preparation is critical for obtaining a high-resolution NMR spectrum.

-

Sample Weighing: Accurately weigh 5-10 mg of purified this compound into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Avoid transferring any solid particulates.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If not already present in the solvent, a small amount can be added.